molecular formula C18H20N4O B4444963 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol

2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol

Cat. No.: B4444963
M. Wt: 308.4 g/mol
InChI Key: AKYPOPALGFFOMX-UHFFFAOYSA-N
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Description

2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol is a complex organic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. For instance, the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane results in the formation of the triazino-benzimidazole core . Another method involves the use of acetone and piperidine as a catalyst to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazino-benzimidazoles, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound can prevent the proliferation of bacterial and cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of DHFR, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol is unique due to its specific structure, which allows it to interact with DHFR effectively. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-11-10-20-13-21(12-15-6-2-1-3-7-15)18-19-16-8-4-5-9-17(16)22(18)14-20/h1-9,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPOPALGFFOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Reactant of Route 2
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Reactant of Route 3
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Reactant of Route 4
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Reactant of Route 5
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Reactant of Route 6
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol

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